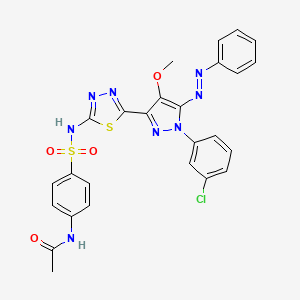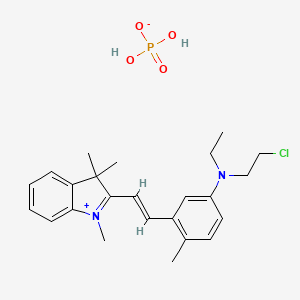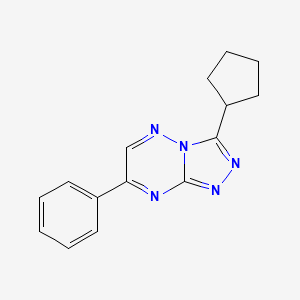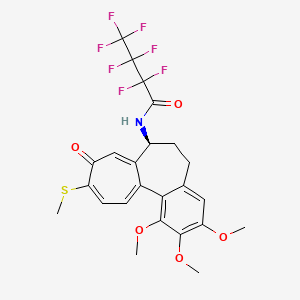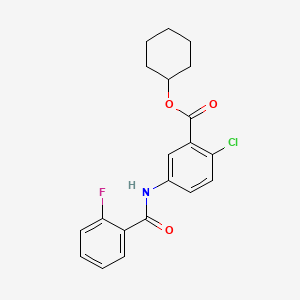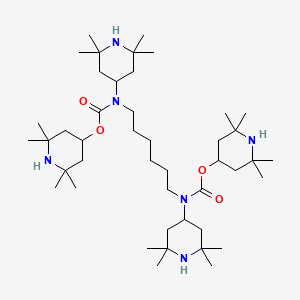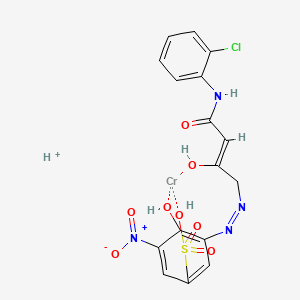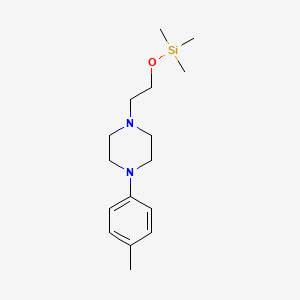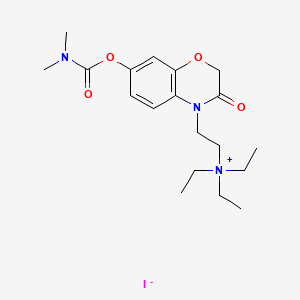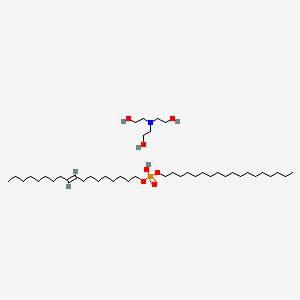
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine is a synthetic compound with the molecular formula C17H19N5O2 and a molecular weight of 325.3651 This compound is characterized by its unique structure, which includes a hydroxybenzyl group and a tetrahydropyranyl group attached to an adenine base
Preparation Methods
The synthesis of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzylamine with 9-(2-tetrahydropyranyl)adenine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine involves its interaction with specific molecular targets and pathways. The compound is known to bind to adenosine receptors, particularly the A2A receptor, which plays a role in various physiological processes. By modulating the activity of these receptors, the compound can influence cellular signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
N6-4-Hydroxybenzyl-9-(2-tetrahydropyranyl)adenine can be compared with other similar compounds, such as N6-benzyladenine and N6-(3-hydroxybenzyl)adenine. These compounds share structural similarities but differ in their functional groups and biological activities.
N6-Benzyladenine: Known for its use as a plant growth regulator, it lacks the hydroxy and tetrahydropyranyl groups present in this compound.
N6-(3-Hydroxybenzyl)adenine: Similar to this compound but with the hydroxy group in a different position, leading to variations in its biological activity.
Properties
CAS No. |
1144854-41-0 |
|---|---|
Molecular Formula |
C17H19N5O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[[[9-(oxan-2-yl)purin-6-yl]amino]methyl]phenol |
InChI |
InChI=1S/C17H19N5O2/c23-13-6-4-12(5-7-13)9-18-16-15-17(20-10-19-16)22(11-21-15)14-3-1-2-8-24-14/h4-7,10-11,14,23H,1-3,8-9H2,(H,18,19,20) |
InChI Key |
DVLHLLIVJJGTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)

